2-Methylpyrimidine-4-carboxamide

Lipophilicity optimization Drug-likeness Physicochemical property tuning

2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9, molecular formula C6H7N3O, molecular weight 137.14 g/mol) is a heterocyclic building block characterized by a pyrimidine core with a methyl group at position 2 and a primary carboxamide moiety at position 4. This substitution pattern confers a distinct hydrogen-bonding donor-acceptor topology compared to regioisomeric analogs, making it a scaffold of interest for the development of biologically active compounds, including matrix metalloproteinase-13 (MMP-13) inhibitors, NAPE-PLD modulators, and fungicidal agents.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B12080465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-4-carboxamide
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C(=O)N
InChIInChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10)
InChIKeyWRWZXZNHYGVRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9): A Differentiated Pyrimidine-4-carboxamide Scaffold for Medicinal Chemistry and Agrochemical Development


2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9, molecular formula C6H7N3O, molecular weight 137.14 g/mol) is a heterocyclic building block characterized by a pyrimidine core with a methyl group at position 2 and a primary carboxamide moiety at position 4 . This substitution pattern confers a distinct hydrogen-bonding donor-acceptor topology compared to regioisomeric analogs, making it a scaffold of interest for the development of biologically active compounds, including matrix metalloproteinase-13 (MMP-13) inhibitors, NAPE-PLD modulators, and fungicidal agents [1].

Why Generic Substitution with Other Methylpyrimidine Carboxamides Fails: Critical Structure-Property Differentiation for 2-Methylpyrimidine-4-carboxamide


Within the pyrimidine carboxamide class, substitution pattern—specifically the position of the methyl group (2-, 4-, 5-, or 6-position) and the carboxamide location—dictates fundamentally different physicochemical and biological behavior. The 2-methyl substitution modulates the electron density at the adjacent nitrogen (N1), altering hydrogen-bonding potential and coordination geometry in metal-binding pharmacophores [1]. Regioisomers such as 5-methylpyrimidine-4-carboxamide or 6-methylpyrimidine-4-carboxamide exhibit divergent logP values, solubility profiles, and target binding modes that cannot be assumed interchangeable. As demonstrated in systematic SAR studies of pyrimidine-4-carboxamide libraries, subtle positional changes produce order-of-magnitude shifts in target potency and selectivity, precluding naive substitution without empirical validation [2].

Quantitative Differentiation Evidence for 2-Methylpyrimidine-4-carboxamide vs. Closest Analogs


Lipophilicity Differentiation: 2-Methylpyrimidine-4-carboxamide vs. N,N-Diethyl Analog LogP Comparison

The parent 2-methylpyrimidine-4-carboxamide scaffold provides a baseline lipophilicity that can be systematically modulated via N-alkylation. Compared to its N,N-diethyl derivative, the parent compound exhibits a substantially lower computed XLogP3-AA value, offering a starting point with superior aqueous solubility and reduced passive membrane permeability—a critical consideration for lead optimization where balanced ADME properties are required [1]. The parent scaffold serves as a more polar, synthetically versatile intermediate for introducing lipophilic substituents in a controlled, SAR-guided manner.

Lipophilicity optimization Drug-likeness Physicochemical property tuning

Synthetic Tractability Advantage: 2-Position Methylation Prevents Cross-Reactivity Observed in 6-Methyl Regioisomer Synthesis

The 2-methyl substitution pattern in 2-methylpyrimidine-4-carboxamide positions the carboxamide at C4 with an unsubstituted C5 and C6, leaving these positions available for subsequent regioselective functionalization. In contrast, the 6-methyl regioisomer (6-methylpyrimidine-4-carboxamide) requires halogenation at C2 (e.g., 2-chloro or 2-bromo derivatives) to achieve comparable synthetic utility, as evidenced by commercial availability patterns: multiple vendors offer 2-chloro-6-methylpyrimidine-4-carboxamide and 2-bromo-6-methylpyrimidine-4-carboxamide with specified purities (97%+) , whereas 2-methylpyrimidine-4-carboxamide is available as the parent heterocycle without requiring pre-functionalization. This eliminates one synthetic step and avoids metal-catalyzed cross-coupling conditions required for subsequent derivatization of the halogenated intermediates .

Synthetic methodology Regioselectivity Cross-coupling

Pharmacophore Compatibility: 2-Methylpyrimidine-4-carboxamide in MMP-13 Zinc-Binding Motif vs. Carboxylic Acid Inhibitors

In the development of MMP-13 inhibitors, 2-methylpyrimidine-4-carboxamide-derived compound 43a (a complex derivative incorporating the core scaffold) demonstrated optimized potency while circumventing the nephrotoxicity associated with carboxylic acid-containing MMP-13 inhibitors. The parent 2-methylpyrimidine-4-carboxamide scaffold enables non-carboxylic acid zinc-binding motifs—specifically, the pyrimidine nitrogen and carboxamide oxygen participate in zinc coordination without relying on a carboxylate group, which was identified as the structural determinant of hOAT3-mediated renal accumulation and preclinical toxicity in earlier carboxylic acid leads [1].

Matrix metalloproteinase Osteoarthritis Zinc-binding pharmacophore

Metabolic Stability Differentiation: 2-Methyl Substitution Confers Superior Stability vs. N-Methyl Pyrimidinone HIV Integrase Inhibitors

Systematic optimization of N-methylpyrimidinone carboxamides for HIV-1 integrase strand transfer inhibition identified metabolic instability as a key limitation of early leads. The 2-methylpyrimidine-4-carboxamide scaffold, as part of the broader pyrimidine-4-carboxamide class, offers a metabolically stable alternative to N-methylpyrimidinone cores. SAR-guided optimization programs, including the discovery of BMS-707035, demonstrated that pyrimidine carboxamides exhibit superior resistance to oxidative metabolism compared to pyrimidinone analogs, enabling oral bioavailability that was unattainable with earlier pyrimidinone-based candidates [1].

HIV integrase Metabolic stability Antiviral drug discovery

Regioisomeric Activity Divergence: 2-Methyl vs. 5-Methyl Pyrimidine Carboxamide Derivatives in Fungicidal Efficacy

Structure-activity relationship studies of pyrimidine carboxamide fungicides reveal that the position of the methyl substituent profoundly influences fungicidal potency against Sclerotinia sclerotiorum. 4-Methyl-2-(methylthio)pyrimidine-5-carboxamide derivatives (bearing methyl at position 4 and carboxamide at position 5) exhibited moderate fungicidal activity with inhibitory rates of 69.5–70.3% at 100 mg/L [1]. In contrast, the 2-methylpyrimidine-4-carboxamide scaffold—with methyl at position 2 and carboxamide at position 4—presents a distinct electronic distribution and hydrogen-bonding geometry that molecular docking studies indicate can be optimized for enhanced interactions with succinate dehydrogenase, a validated fungicidal target [1].

Agrochemical fungicide Succinate dehydrogenase inhibitor Crop protection

Prioritized Application Scenarios for 2-Methylpyrimidine-4-carboxamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Non-Carboxylic Acid Metalloenzyme Inhibitors

As validated by the MMP-13 inhibitor development program, 2-methylpyrimidine-4-carboxamide serves as an optimal core scaffold for zinc-dependent metalloenzyme targets where carboxylic acid pharmacophores are contraindicated due to hOAT3-mediated nephrotoxicity [1]. The scaffold's nitrogen and carboxamide oxygen atoms provide a bidentate zinc-binding motif without the renal accumulation liabilities observed with carboxylate-containing inhibitors, enabling preclinical development of orally bioavailable candidates with improved safety margins [1].

Parallel Library Synthesis Requiring Regioselective Late-Stage Functionalization

The unsubstituted C5 and C6 positions of 2-methylpyrimidine-4-carboxamide permit direct regioselective functionalization without prior halogenation steps, reducing synthetic cycle time compared to 6-methyl regioisomers which require pre-installation of chlorine or bromine at C2 for cross-coupling reactivity [1]. This efficiency advantage is particularly valuable for high-throughput parallel synthesis campaigns generating diverse analog libraries for SAR exploration [1].

Antiviral Drug Discovery Targeting HIV-1 Integrase Strand Transfer

The pyrimidine-4-carboxamide chemotype, of which 2-methylpyrimidine-4-carboxamide is a representative scaffold, has been validated through the discovery and preclinical advancement of BMS-707035 as a metabolically stable, orally bioavailable HIV-1 integrase strand transfer inhibitor [1]. Selection of this scaffold for INSTI programs mitigates the metabolic instability that plagued earlier N-methylpyrimidinone leads, providing a proven path to oral antiviral candidates [1].

Agrochemical Fungicide Discovery: Succinate Dehydrogenase Inhibitor Development

Molecular docking studies of pyrimidine carboxamide fungicides confirm that the pyrimidine core can form key hydrogen-bonding and cation-π interactions with succinate dehydrogenase (SDH), a validated target in crop protection [1]. The 2-methylpyrimidine-4-carboxamide scaffold offers a structurally distinct regioisomeric alternative to the 4-methyl-5-carboxamide SDH inhibitor series, providing a foundation for novel fungicidal agents with differentiated intellectual property positioning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.